4,6-dimethyl-2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
4,6-Dimethyl-2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methyl and thio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions. One common method includes the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide, followed by oxidation with hydrogen peroxide and sodium tungstate to afford the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of environmentally friendly reagents, such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation, is preferred to minimize toxic by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Sodium borohydride in methanol.
Substitution: Anilines under microwave conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4,6-Dimethyl-2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazolo[1,5-c]pyrimidine-7(6H)-thione: Another heterocyclic compound with similar structural features.
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Shares the pyrimidine core but differs in the substituents.
Uniqueness
4,6-Dimethyl-2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S2/c1-11-9-12(2)18-15(17-11)23-10-14-19-20-16(22-3)21(14)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHLPJTUONDXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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